Butylcycloheptyl prodiginine
Description
Contextualization of Prodiginine Alkaloids in Contemporary Chemical Biology Research
Prodiginine alkaloids are a family of natural secondary metabolites produced by various bacteria, including species of Serratia and Streptomyces. acs.orgrsc.orgresearchgate.net In contemporary chemical biology, these compounds are valued for their wide range of bioactivities, which include antimicrobial, antimalarial, and immunosuppressive properties. acs.orgfrontiersin.org Their most prominent application in recent research, however, is in the field of oncology. rsc.org
Prodiginines are investigated for their potential as anticancer agents, with some derivatives demonstrating potent cytotoxic effects against various cancer cell lines. rsc.orgrsc.org Beyond their therapeutic potential, prodiginines serve as valuable chemical probes for studying and modulating biological pathways. Their ability to interact with specific cellular targets allows researchers to investigate complex processes such as apoptosis and autophagy. acs.orgbohrium.com The study of how these molecules function at a cellular level provides critical insights into disease mechanisms and potential new drug targets.
Historical Perspective on Prodiginine Research and the Emergence of Synthetic Derivatives
The history of prodiginine research dates back to antiquity, with observations of the red pigment produced by Serratia marcescens being recorded for centuries, often in the context of seemingly miraculous events like "bleeding" bread. researchgate.netacs.orgnih.gov The scientific investigation of these pigments began in the 19th century, leading to the isolation and structural elucidation of prodigiosin (B1679158), the parent compound of the prodiginine family. nih.gov
Over the last few decades, research has expanded from naturally occurring prodiginines to the chemical synthesis of novel derivatives. acs.org This has been driven by the need to improve the therapeutic properties of these compounds, such as enhancing their potency, selectivity, and pharmacokinetic profiles. The development of synthetic methodologies has enabled the creation of a diverse library of prodiginine analogs with modified chemical structures. acs.orgrsc.org This has allowed for systematic studies of structure-activity relationships, leading to the identification of derivatives with improved biological activities. rsc.org The synthesis of these derivatives has been a crucial step in advancing the therapeutic potential of the prodiginine class. acs.org
Rationale for Focused Investigation on Butylcycloheptyl Prodiginine
The focused investigation on this compound stems from its potent and specific biological activities, which distinguish it from other members of the prodiginine family. A key area of interest is its ability to interact with and modulate the function of microRNAs (miRNAs), specifically pre-miR-21. nih.gov
Research has shown that this compound can bind to the precursor of miR-21, an oncogenic miRNA, and inhibit its processing by the Dicer enzyme. nih.govnih.gov This leads to a downregulation of mature miR-21, which in turn affects the expression of its target genes, such as PDCD4 and PTEN, ultimately inhibiting cancer cell proliferation. nih.gov This specific mechanism of action makes this compound a valuable tool for studying miRNA biology and a promising candidate for the development of targeted cancer therapies. nih.govresearchgate.net
Furthermore, molecular docking and dynamics simulations have suggested that this compound may act as a more effective BH3 mimetic than other prodiginines, such as the clinical trial candidate obatoclax. researchgate.netpatsnap.com These computational studies indicate that this compound forms stable complexes with anti-apoptotic Bcl-2 proteins, suggesting its potential to overcome chemotherapy resistance. researchgate.netpatsnap.com
Research Findings on this compound
Recent studies have provided significant insights into the biological effects of this compound, particularly in the context of cancer research.
A notable study identified this compound as a potent binder to the pre-miR-21 stem-loop structure through a high-throughput differential scanning fluorimetry assay. nih.gov This interaction was shown to inhibit the Dicer-mediated processing of pre-miR-21 both in vitro and in cellular models. nih.gov The functional consequence of this inhibition was a reduction in the proliferation of HCT-116 colorectal cancer cells. nih.govnih.gov
The table below summarizes the growth inhibition (GI50) data for this compound and related compounds in HCT-116 colorectal cancer cells and normal colon cells.
| Compound | GI50 in HCT-116 Cells (μM) | GI50 in Normal Colon Cells (μM) |
| This compound | 0.035 | ≥ 10 |
| Obatoclax | 0.10 | ≥ 10 |
| Prodigiosin | 0.24 | ≥ 10 |
| Lobinaline | ≥ 10 | Not Reported |
| Prumycin | ≥ 10 | Not Reported |
| Dehydronuciferin | ≥ 10 | Not Reported |
| Data sourced from Matarlo et al. (2019) nih.gov |
The data clearly indicates the high potency and selectivity of this compound against cancer cells compared to normal cells.
Properties
Molecular Formula |
C25H33N3O |
|---|---|
Molecular Weight |
391.559 |
IUPAC Name |
(S,Z)-4-Butyl-2-((4'-methoxy-1H,5'H-[2,3'-bipyrrol]-5'-ylidene)methyl)-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole |
InChI |
InChI=1S/C25H33N3O/c1-3-4-10-18-11-7-5-6-8-12-23-20(18)15-19(28-23)16-24-25(29-2)21(17-27-24)22-13-9-14-26-22/h9,13-18,26,28H,3-8,10-12H2,1-2H3/b24-16-/t18-/m0/s1 |
InChI Key |
NPHGIEGKSFIIAE-WSLHGYQHSA-N |
SMILES |
COC1=C(C2=CC=CN2)C=N/C1=C\C3=CC([C@@H](CCCC)CCCCCC4)=C4N3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Butylcycloheptyl prodiginine |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Approaches for Butylcycloheptyl Prodiginine
Strategies for the De Novo Chemical Synthesis of Butylcycloheptyl Prodiginine
The total synthesis of this compound presents a significant challenge due to the inherent instability of the prodiginine core. Research has focused on developing concise and efficient routes to construct this intricate molecule.
Key Condensation Reactions and Catalytic Systems
The final and crucial step in the synthesis of this compound is the condensation of the two precursor fragments. This reaction is typically acid-catalyzed, leading to the formation of the characteristic tripyrrole prodiginine scaffold. The specific conditions for this condensation, including the choice of acid catalyst and solvent, are critical to achieving a good yield of the final product while minimizing the degradation of the sensitive prodiginine molecule. While detailed catalytic systems specifically for this compound are not extensively documented in publicly available literature, the general principle of acid-catalyzed condensation of a pyrrole (B145914) with a bipyrrole aldehyde is a well-established method in prodiginine synthesis.
Optimizations in Synthetic Yield, Selectivity, and Scale-Up
Optimizing the synthesis of this compound involves maximizing the yield and selectivity of each step, particularly the final condensation. This can be achieved by carefully controlling reaction parameters such as temperature, reaction time, and the stoichiometry of the reactants and catalyst. The purification of the final product also presents a challenge due to its potential instability, requiring mild chromatographic techniques.
For the scale-up of prodiginine synthesis, the efficiency and cost-effectiveness of each synthetic step are paramount. The development of robust and scalable routes to the key precursors is a primary focus. Furthermore, minimizing the number of synthetic steps and purification procedures contributes to a more practical and economically viable large-scale synthesis. The concise two-step synthesis of the macrocyclic formylpyrrole from cyclononenone is an example of a strategy that could be amenable to scale-up.
Biosynthetic Pathways and Mutasynthesis of Prodiginines Relevant to this compound
The biosynthesis of prodiginines in various bacteria provides a blueprint for chemoenzymatic and mutasynthetic approaches to produce novel analogs, including those with cyclic structures like this compound.
Identification and Engineering of Prodiginine Biosynthetic Gene Clusters
Prodiginines are synthesized via a bifurcated pathway where two distinct precursor molecules are synthesized and then condensed. In many bacteria, such as Serratia species, the pig gene cluster is responsible for the production of the red pigment prodigiosin (B1679158). Similarly, in Streptomyces species, the red gene cluster governs the synthesis of undecylprodigiosin (B1683453). These gene clusters contain the genes encoding the enzymes responsible for synthesizing the monopyrrole (2-methyl-3-amyl-pyrrole or MAP in the case of prodigiosin) and the bipyrrole (4-methoxy-2,2'-bipyrrole-5-carbaldehyde or MBC) precursors, as well as the final condensing enzyme.
Crucially, for the biosynthesis of this compound, a key enzyme is the one responsible for the cyclization of the alkyl chain. In Streptomyces coelicolor, the enzyme RedG, a Rieske oxygenase, has been identified as the catalyst for the oxidative carbocyclization of undecylprodigiosin to form butyl-meta-cycloheptylprodiginine (B12721705) frontiersin.orgnih.gov. This discovery provides a genetic and enzymatic basis for the formation of the cycloheptyl ring found in this compound.
Table 1: Key Genes in Prodiginine Biosynthesis
| Gene | Organism (example) | Function |
| pigC | Serratia marcescens | Condensation of MAP and MBC to form prodigiosin |
| redH | Streptomyces coelicolor | Condensation of 2-undecylpyrrole (B1249831) and MBC to form undecylprodigiosin |
| redG | Streptomyces coelicolor | Oxidative cyclization of undecylprodigiosin to form butyl-meta-cycloheptylprodiginine |
Chemoenzymatic Synthesis of this compound Analogs
Chemoenzymatic synthesis combines chemical synthesis of precursor analogs with the enzymatic machinery of prodiginine-producing organisms to generate novel prodiginines. This approach often utilizes mutant strains of bacteria that are blocked in the synthesis of one of the natural precursors. By feeding synthetic precursor analogs to these mutant cultures, the biosynthetic pathway can be "hijacked" to produce new prodiginine derivatives.
The substrate flexibility of the terminal condensing enzyme, such as PigC from Serratia or RedH from Streptomyces, is key to the success of this mutasynthesis approach. Studies have shown that these enzymes can accept a variety of non-natural monopyrrole substrates, leading to the production of a diverse range of prodiginine analogs.
To produce analogs of this compound chemoenzymatically, one could envision a strategy involving a mutant strain of Streptomyces that is deficient in the production of the linear undecylpyrrole precursor but still expresses the cyclizing enzyme RedG. By feeding this mutant with chemically synthesized monopyrroles containing different alkyl chains, it may be possible to generate a library of novel cyclic prodiginines. The efficiency of such an approach would depend on the substrate tolerance of both the condensing enzyme (RedH) and the cyclizing enzyme (RedG).
Table 2: Examples of Chemoenzymatic and Mutasynthetic Approaches for Prodiginines
| Approach | Methodology | Outcome |
| Mutasynthesis | Feeding synthetic monopyrrole analogs to a Serratia mutant blocked in MAP biosynthesis. | Production of novel prodigiosin analogs with modified A-rings. |
| Chemoenzymatic Synthesis | In vitro condensation of chemically synthesized MBC analogs with MAP catalyzed by purified PigC enzyme. | Generation of prodigiosin derivatives with modified B and C rings. |
| Engineered Biosynthesis | Heterologous expression of the red gene cluster, including redG, in a suitable host and feeding of synthetic precursors. | Potential for the production of novel cyclic prodiginines. |
Substrate Promiscuity and Enzyme-Dependent Derivatization
The biosynthesis of prodiginines, including this compound, is a convergent process that culminates in a final condensation step. This key reaction is catalyzed by a specific ligase, such as PigC in Serratia species, which joins a bipyrrole precursor, 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC), with a substituted monopyrrole. A significant feature of this enzymatic process is its substrate promiscuity, also known as substrate flexibility. rsc.orgnih.gov
Enzyme promiscuity refers to the ability of an enzyme to catalyze reactions with substrates other than its primary physiological one. In the context of prodiginine biosynthesis, the condensing enzyme exhibits a relaxed substrate specificity, allowing it to accept a variety of natural and synthetic monopyrrole and bipyrrole analogues. nih.govbohrium.com This characteristic is pivotal for generating structural diversity within the prodiginine family.
Chemoenzymatic synthesis leverages this promiscuity to create novel prodiginine derivatives. The general approach involves:
Genetic Engineering : Utilizing a bacterial strain (e.g., Serratia sp. or a genetically engineered E. coli) that is mutated to block the synthesis of the natural monopyrrole precursor but still expresses the final condensing enzyme. rsc.orgnih.gov
Precursor Feeding : Supplying this engineered strain with a synthetically produced monopyrrole analogue. In the case of this compound, a monopyrrole carrying the butylcycloheptyl moiety would be supplied.
Biocatalysis : The bacterial cells then use their native machinery to produce the bipyrrole precursor (MBC), and the promiscuous condensing enzyme catalyzes the final step, joining the synthetic monopyrrole to the MBC, resulting in the desired prodiginine derivative.
This enzyme-dependent derivatization strategy has been successfully used to produce a wide array of prodigiosin analogues, demonstrating the versatility of the biosynthetic machinery in creating novel compounds that are not accessible through natural biosynthesis alone. nih.gov
| Synthetic Strategy | Description | Key Enzyme | Resulting Product Type |
| Mutasynthesis | A mutant strain, blocked in the synthesis of a natural precursor, is fed a synthetic analogue of that precursor. | Prodiginine Ligase (e.g., PigC) | Novel prodiginine derivative with modified monopyrrole moiety. |
| Chemoenzymatic Synthesis | An isolated enzyme or an engineered microorganism is used to catalyze a specific reaction on a synthetic substrate. | Prodiginine Ligase (e.g., PigC) | Targeted synthesis of specific prodiginine analogues. |
Post-Synthetic Modifications and Structural Elucidation Techniques for this compound Derivatives
Following the initial synthesis of the this compound scaffold, further chemical diversity can be achieved through post-synthetic modifications. This involves the targeted chemical alteration of the fully formed molecule to introduce new functional groups or modify existing ones. Such derivatization is crucial for exploring structure-activity relationships (SAR) and optimizing the compound's properties. The precise chemical structure of any new derivative must be rigorously confirmed using a combination of modern spectroscopic techniques. acs.orgtaylorandfrancis.com
Structural elucidation is the definitive process of determining the exact arrangement of atoms within a molecule. taylorandfrancis.com For prodiginine derivatives, a suite of analytical methods is employed to confirm their identity and structure. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : This is one of the most powerful tools for structure elucidation. One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively. mdpi.com Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are used to establish connectivity between atoms, revealing how different parts of the molecule are connected. hyphadiscovery.com For complex structures, NOESY experiments can determine the spatial proximity of atoms, aiding in stereochemical assignments. nih.gov
Mass Spectrometry (MS) : MS provides the precise mass of the molecule, which helps in determining its elemental formula. High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose. Tandem MS (MS/MS) techniques involve fragmenting the molecule and analyzing the resulting pieces, which offers clues about the molecule's substructures. nih.gov
UV-Visible Spectroscopy : The extended conjugated π-electron system of the prodiginine core gives it a characteristic intense red color. UV-Vis spectroscopy measures the absorption of light and provides information about this chromophore, which is useful for confirming the integrity of the core structure. nih.gov
| Analytical Technique | Information Provided | Application for Prodiginine Derivatives |
| 1D NMR (¹H, ¹³C) | Chemical environment and number of unique hydrogen and carbon atoms. hyphadiscovery.com | Confirms the presence of specific functional groups and the overall carbon-hydrogen framework. |
| 2D NMR (COSY, HMBC) | Connectivity between atoms (H-H, C-H). hyphadiscovery.com | Establishes the bonding pattern of the pyrrole rings and side chains. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (with HRMS). taylorandfrancis.com | Determines the exact molecular formula of a new derivative. |
| UV-Visible Spectroscopy | Information about the conjugated chromophore. nih.gov | Confirms the integrity of the tripyrrole prodiginine core. |
Introduction of Functional Variabilities at the Butylcycloheptyl Moiety
The butylcycloheptyl moiety is a large, lipophilic, and relatively inert alkyl group. Introducing functional groups into this part of the molecule represents a significant synthetic challenge but offers an opportunity to modulate properties such as solubility and target interaction. While specific examples of post-synthetic modification on the butylcycloheptyl group of this prodiginine are not widely reported, modern synthetic methodologies for late-stage functionalization (LSF) of C-H bonds provide a scientifically robust framework for achieving such transformations. nih.govrsc.org
LSF strategies aim to directly convert strong C(sp³)–H bonds on a complex molecule into new functional groups, avoiding the need for a lengthy de novo synthesis. nih.gov Potential approaches applicable to the butylcycloheptyl moiety include:
Catalytic C–H Oxidation : Iron-based catalysts, such as Fe(PDP), have been developed for the site-selective hydroxylation of aliphatic C-H bonds in complex molecules. nih.gov Applying such a catalyst could introduce a hydroxyl group onto the butylcycloheptyl ring, which could then serve as a handle for further derivatization (e.g., esterification or etherification). The site of oxidation would be governed by the steric and electronic properties of both the catalyst and the substrate. nih.gov
C–H Activation/Alkylation : Ruthenium(II) carboxylate catalysts have been shown to enable the C-H alkylation of complex organic molecules, including peptides. nih.govresearchgate.net This type of catalysis could potentially be adapted to functionalize the alkyl side chain, introducing new carbon-carbon bonds.
These advanced synthetic methods offer plausible routes to introduce functional variability at the otherwise unreactive butylcycloheptyl moiety, enabling the creation of novel derivatives for further study.
Modifications on the Prodiginine Core Structure
The tripyrrole core of prodiginine is an attractive target for post-synthetic modification due to its unique electronic properties and the presence of multiple reaction sites. A key strategy for functionalizing the core involves the introduction of versatile chemical handles that can be used for subsequent conjugation reactions.
One powerful approach is the ring-by-ring total synthesis of prodiginine derivatives that incorporate reactive functional groups, such as organic azides, onto the A, B, or C pyrrole rings. These azide-functionalized prodiginines are valuable platforms for bioorthogonal chemistry. Specifically, the azide (B81097) group can undergo highly specific and efficient "click chemistry" reactions, such as:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
These reactions allow the prodiginine core to be covalently linked to other molecules, such as proteins, fluorescent dyes, or targeting ligands, without interfering with its inherent biological activity. This methodology provides a precise and versatile tool for creating prodiginine conjugates with tailored functions, such as improved target specificity or utility as biological probes.
Molecular Mechanisms of Action and Cellular Target Elucidation for Butylcycloheptyl Prodiginine
Interaction with Nucleic Acids
The primary mechanism of action for Butylcycloheptyl prodiginine involves direct interaction with nucleic acid structures, leading to significant alterations in gene expression and cellular function.
Research has pinpointed this compound (bPGN) as a novel small-molecule that can bind to precursor microRNAs (pre-miRNAs) and inhibit their processing. nih.gov Specifically, bPGN interacts with the precursor to microRNA-21 (pre-miR-21), an oncogenic miRNA that is overexpressed in many forms of cancer. nih.govresearchgate.net Using a high-throughput differential scanning fluorimetry assay, bPGN was identified as the most potent compound among a library of natural products capable of binding to the distinct stem-loop structure of pre-miR-21. nih.gov This binding event is crucial as it directly interferes with the subsequent steps of miRNA maturation.
The maturation of pre-miR-21 into the functional, mature miR-21 is a critical step in its biological activity and is mediated by the RNase III enzyme, Dicer. researchgate.netcancer.gov this compound exerts its inhibitory effect by binding to pre-miR-21 and preventing Dicer from effectively processing it. nih.govcancer.gov This interaction stabilizes the pre-miR-21 structure, which in turn blocks the Dicer-mediated cleavage that is necessary to produce the mature, 22-nucleotide single-stranded miR-21. cancer.gov This inhibition has been demonstrated both in vitro and in cellular models, such as HCT-116 colorectal cancer cells. nih.gov The consequence of this action is a significant reduction in the levels of mature miR-21 within the cell, thereby mitigating its oncogenic functions. nih.gov
The reduction in mature miR-21 levels following treatment with this compound leads to a corresponding change in the expression of its target genes. nih.gov Mature miR-21 typically functions by binding to messenger RNA (mRNA) transcripts of tumor suppressor genes, leading to their degradation or translational repression. nih.gov By inhibiting miR-21 maturation, bPGN effectively relieves this suppression, causing an upregulation of these target genes. researchgate.net
Key targets of miR-21 include Programmed Cell Death 4 (PDCD4) and Phosphatase and Tensin Homolog (PTEN). nih.govnih.gov Studies have shown that treatment with bPGN results in a time-dependent increase in both the mRNA transcripts and protein levels of PDCD4 and PTEN. nih.gov For instance, RT-qPCR analysis has demonstrated that PDCD4 and PTEN transcripts can be upregulated by two- to four-fold within 36 hours of treatment with the compound. This restoration of tumor suppressor gene expression is a primary contributor to the anti-proliferative effects of this compound. researchgate.net
| Target Gene | Function | Effect of miR-21 Overexpression | Effect of this compound Treatment | Reference |
|---|---|---|---|---|
| PDCD4 (Programmed Cell Death 4) | Tumor Suppressor | Downregulation/Suppression | Upregulation of mRNA and protein | nih.gov |
| PTEN (Phosphatase and Tensin Homolog) | Tumor Suppressor, Negative regulator of PI3K-Akt pathway | Downregulation/Suppression | Upregulation of mRNA and protein | nih.gov |
While the most clearly defined mechanism for this compound is its interaction with pre-miRNA, the broader class of prodiginine compounds has been shown to interact with DNA. For example, the related compound prodigiosin (B1679158) can induce DNA damage through a copper-dependent mechanism, leading to cleavage of the DNA strands. Additionally, prodigiosin has been observed to stabilize the complex between DNA and topoisomerase I/II enzymes. This action can interfere with DNA replication and repair processes, ultimately leading to cytotoxicity in cancer cells. beilstein-journals.org While these specific DNA-interacting properties have been characterized for other prodiginines, they provide a potential, additional mechanism of action for this compound that warrants further investigation.
This compound's ability to inhibit miR-21 processing represents a significant form of post-transcriptional and translational modulation. researchgate.netnih.gov MicroRNAs are key regulators of gene expression, and by controlling the level of a single miRNA like miR-21, bPGN can influence a wide network of genes. nih.govnih.gov The upregulation of miR-21 targets such as PDCD4 and PTEN is a direct consequence of this modulation. nih.gov This demonstrates that a small molecule can indirectly but effectively alter the cellular proteome by targeting the biogenesis of a regulatory RNA molecule, shifting the cell away from a proliferative state. nih.govcancer.gov
Binding and Modulation of microRNA Processing
Interactions with Protein Targets and Signaling Pathways
The primary interaction of this compound with pre-miR-21 initiates a cascade of effects on downstream protein signaling pathways. The most notable of these is the impact on the PI3K-Akt signaling pathway, a critical regulator of cell proliferation, survival, and growth.
The upregulation of the tumor suppressor PTEN is central to this effect. PTEN is a phosphatase that acts as a negative regulator of the PI3K-Akt pathway. nih.gov By dephosphorylating PIP3, PTEN prevents the activation of Akt, a key signaling kinase. Therefore, when this compound treatment leads to increased PTEN expression, the result is the inhibition of the PI3K-Akt signaling cascade. This downstream effect on a major oncogenic signaling pathway is a significant consequence of the initial RNA-binding event and contributes substantially to the compound's anti-proliferative activity. researchgate.net While other prodiginines have been reported to interact directly with protein targets such as the pro-apoptotic Bcl-2 family proteins, the currently understood mechanism for this compound is primarily driven by its effects on RNA.
Modulation of Anti-Apoptotic Bcl-2 Family Proteins
Prodiginines, including this compound, function as BH3 mimetic compounds, a class of agents designed to mimic the activity of BH3-only proteins, which are natural antagonists of anti-apoptotic Bcl-2 family members. nih.gov This mimicry allows them to directly target and inhibit proteins that prevent programmed cell death, or apoptosis.
Binding to BH3 Domain of Bcl-2 Proteins (e.g., MCL-1, Bcl-2, Bcl-xL)
The anti-apoptotic activity of proteins like Myeloid Cell Leukemia 1 (MCL-1), B-cell lymphoma 2 (Bcl-2), and B-cell lymphoma-extra large (Bcl-xL) is dependent on a surface groove known as the BH3 domain. This domain is responsible for sequestering pro-apoptotic proteins. Prodiginines have been shown to bind directly to this BH3 domain. nih.gov
Computational and experimental studies have demonstrated that prodigiosin, a closely related analogue, exhibits a high affinity for the BH3 domain of MCL-1. nih.gov Molecular docking and dynamics simulations have further shown that the this compound-Bcl-2 complex is notably stable. plos.org This targeted binding effectively neutralizes the anti-apoptotic function of these proteins, priming the cancer cells for apoptosis.
| Prodiginine Compound | Target Bcl-2 Protein | Binding Site | Key Finding |
|---|---|---|---|
| Prodigiosin | MCL-1 | BH3 Domain | Demonstrates high binding affinity, antagonizing MCL-1 function. nih.gov |
| This compound | Bcl-2 | BH3 Domain | Forms a highly stable complex, suggesting effective inhibition. plos.org |
| Prodigiosin | Bcl-xL | BH3 Domain | Binds to the BH3 domain, contributing to its pro-apoptotic effects. nih.gov |
Disruption of Protein-Protein Interactions (e.g., MCL-1/BAK)
A critical function of anti-apoptotic proteins like MCL-1 is to bind and sequester pro-apoptotic effector proteins, such as Bcl-2 antagonist/killer (BAK). This interaction prevents BAK from oligomerizing and forming pores in the mitochondrial outer membrane, a key step in initiating apoptosis. nih.gov
By binding to the BH3 domain of MCL-1, prodiginines competitively inhibit the MCL-1/BAK interaction. nih.gov Research in melanoma cells has demonstrated that prodigiosin treatment leads to the disruption of the MCL-1/BAK complex. This disruption liberates BAK, allowing it to interact with other pro-apoptotic proteins like BAX, leading to the formation of mitochondrial pores and the subsequent release of cytochrome c, which activates the caspase cascade and executes apoptosis. nih.gov
Inhibition of Mammalian Target of Rapamycin (mTOR) Pathway
The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers. nih.gov Members of the prodiginine family have been identified as dual inhibitors of the two distinct mTOR complexes, mTORC1 and mTORC2, representing a significant aspect of their anticancer mechanism. nih.gov
Effects on mTORC1 and mTORC2 Complexes
Research has shown that prodigiosin and its analogue obatoclax are effective inhibitors of both mTORC1 and mTORC2. nih.gov In studies on melanoma cells, prodigiosin demonstrated particularly potent inhibition of mTORC2, with its activity being reduced by 89%. nih.gov As ATP-competitive inhibitors, these compounds can block the kinase activity of both complexes, leading to a more comprehensive shutdown of mTOR signaling compared to inhibitors that only target mTORC1. nih.gov
| Compound | Target Complex | Mechanism | Reported Inhibition |
|---|---|---|---|
| Prodigiosin | mTORC1 | Inhibition of kinase activity | Demonstrated inhibition in melanoma cells. nih.gov |
| Prodigiosin | mTORC2 | Inhibition of kinase activity | Strongest activity inhibition observed (89%). nih.gov |
| Obatoclax | mTORC1 & mTORC2 | Inhibition of kinase activity | Identified as a dual inhibitor. nih.gov |
Impact on Downstream Signaling Molecules (e.g., AKT phosphorylation)
A critical downstream consequence of mTORC2 inhibition is the modulation of the protein kinase AKT. Full activation of AKT requires phosphorylation at two key sites: Threonine 308 (Thr308) and Serine 473 (Ser473). While PDK1 is responsible for Thr308 phosphorylation, mTORC2 is the primary kinase that phosphorylates Ser473. nih.govnih.gov
The inhibition of mTORC2 by prodiginines leads to a significant loss of AKT phosphorylation at the Ser473 site, which prevents the full activation of AKT. nih.gov Notably, this inhibition is specific, as no significant effect on the phosphorylation of the Thr308 site is observed. nih.gov By preventing the Ser473 phosphorylation, this compound can effectively attenuate the survival signals propagated by the AKT pathway, further contributing to its pro-apoptotic effects.
Other Enzyme Modulations (General Prodiginine Context)
Beyond the Bcl-2 and mTOR pathways, prodiginines modulate the activity of other enzymes involved in cellular regulation and biosynthesis.
One of the most significant findings specific to this compound is its ability to directly bind to the precursor of microRNA-21 (pre-miR-21). jcyl.es This binding inhibits the processing of pre-miR-21 by the enzyme Dicer, an RNase III endonuclease essential for miRNA maturation. jcyl.es Since miR-21 is a well-known oncomiR that promotes cell proliferation and survival, this inhibition represents a distinct mechanism of anticancer action. jcyl.es
In the broader context of the prodiginine family, other enzyme interactions have been noted. For example, the biosynthesis of cyclic prodiginine derivatives like metacycloprodigiosin is believed to be catalyzed by a Rieske oxygenase-like enzyme, indicating the family's interaction with oxidative enzymes. plos.org Furthermore, other prodiginine analogues have been reported to inhibit topoisomerase I, an enzyme critical for managing DNA topology during replication and transcription. nih.gov
Induction of Cellular Stress Responses
The anticancer activities of the prodiginine class of compounds, to which this compound belongs, have been linked to the induction of cellular stress. While specific detailed studies on this compound are still emerging, the established mechanisms for the broader prodiginine family provide a foundational understanding of its potential actions. These mechanisms include the disruption of intracellular pH homeostasis and the generation of damaging reactive oxygen species.
Intracellular Acidification
Prodiginines are recognized for their ability to function as H+/Cl- symporters, a mechanism that facilitates the transport of protons and chloride ions across cellular membranes. This action can lead to the acidification of the cytosol, disrupting the delicate intracellular pH gradient essential for normal cellular function. Several studies have proposed that this induced acidification is a key factor in the cytotoxic effects of prodiginines against cancer cells. For instance, prodigiosin has been described as a proton-sequestering agent that destroys the intracellular pH gradient, which could be a primary contributor to its cytotoxic effects. While direct evidence for this compound's role as a proton symporter is not yet extensively detailed, its structural similarity to other prodiginines suggests it may share this capability, contributing to its anti-proliferative profile.
Reactive Oxygen Species Generation
The generation of reactive oxygen species (ROS) is another hallmark of the cellular stress induced by prodiginines. ROS, such as superoxide and hydrogen peroxide, are highly reactive molecules that can inflict oxidative damage to vital cellular components, including DNA, proteins, and lipids, ultimately triggering cell death pathways. Research on prodigiosin has demonstrated its capacity to promote oxidative damage to double-stranded DNA, particularly in the presence of copper ions, leading to the inhibition of cell-cycle progression and cell death waocp.orgnih.gov. This process is understood to involve the generation of ROS. Although the specific pathways of ROS generation by this compound have not been fully elucidated, it is a plausible mechanism contributing to its observed biological activities, given the established properties of the prodiginine family.
Cell Cycle Progression Modulation
A critical aspect of the anti-proliferative effects of this compound lies in its ability to modulate the cell cycle, thereby halting the division of cancer cells. Research has pointed towards cell cycle arrest as a significant consequence of treatment with prodiginines.
The primary mechanism identified for this compound's anti-proliferative action is its ability to bind to the precursor of microRNA-21 (pre-miR-21) nih.govnih.govresearchgate.netnih.govnih.gov. This binding inhibits the processing of pre-miR-21 by the Dicer enzyme, leading to a downregulation of the mature, oncogenic miR-21 nih.govnih.govresearchgate.netnih.govnih.gov. The reduction in miR-21 levels, in turn, affects the expression of its target genes, many of which are crucial regulators of cell proliferation and the cell cycle. This targeted inhibition of pre-miR-21 processing has been shown to lead to cell cycle arrest in colorectal cancer cells nih.gov.
Studies on the broader prodiginine class have provided insights into the specific phases of the cell cycle that are affected. For instance, prodigiosin has been shown to induce G0/G1 phase arrest in glioblastoma cells. This arrest is associated with the upregulation of p21, a potent cyclin-dependent kinase (CDK) inhibitor. Furthermore, prodigiosin has been observed to inhibit key proteins involved in cell cycle progression, including cyclin E and cdk2, and to prevent the phosphorylation of the Retinoblastoma protein (Rb) in leukemia cells. The dephosphorylated state of Rb is crucial for halting the cell cycle at the G1/S checkpoint. While these detailed molecular events have been characterized for prodigiosin, they provide a strong framework for understanding the cell cycle modulation properties of this compound.
Interactive Data Table: Effects of Prodiginines on Cell Cycle Regulatory Proteins
| Compound | Cell Line | Effect on Cell Cycle | Key Protein Modulations |
| Prodigiosin | Glioblastoma | G0/G1 arrest | ↑ p21 |
| Prodigiosin | Jurkat T cells | G1 arrest | ↓ Cyclin E, ↓ cdk2, ↓ p27, ↓ p21, ↓ Phospho-Rb |
Biological Activities of Butylcycloheptyl Prodiginine in Pre Clinical Models Excluding Human Clinical Data
In Vitro Cellular Studies
Butylcycloheptyl prodiginine (bPGN), a member of the prodiginine family of natural products, has demonstrated significant antiproliferative activity in cancer cell lines. nih.govnih.gov Its primary mechanism of action in this context involves the modulation of microRNA (miRNA) processing. nih.govresearchgate.net Specifically, this compound has been identified as a small molecule that can bind to the precursor of miR-21 (pre-miR-21). nih.govnih.gov This binding interferes with the processing of pre-miR-21 by the Dicer enzyme, leading to a downregulation of the mature, oncogenic miR-21. nih.govnih.gov
The reduction in mature miR-21 levels results in the upregulation of its target genes, which include the tumor suppressors Programmed Cell Death 4 (PDCD4) and Phosphatase and Tensin Homolog (PTEN). nih.govsigmaaldrich.com The increased expression of these proteins contributes to the observed inhibition of cellular proliferation. nih.govnih.gov
Research has shown that this compound is particularly effective against HCT-116 colorectal cancer cells, exhibiting a Growth Inhibition 50 (GI₅₀) value as low as 0.035 μM. nih.gov Notably, the compound shows selectivity for cancer cells, with a GI₅₀ value of ≥ 10 μM in normal colon cells. nih.gov This suggests a therapeutic window where cancer cells are significantly more sensitive to the compound's effects than non-malignant cells. The antiproliferative effect of this compound in these cells is described as cytostatic rather than cytotoxic, representing an apoptosis-independent mechanism of action. nih.gov
Table 1: Antiproliferative Activity of Prodiginines against HCT-116 Cells
| Compound | Cell Line | GI₅₀ (μM) | Source(s) |
|---|---|---|---|
| This compound | HCT-116 (Colorectal Cancer) | 0.035 | nih.gov |
| This compound | Normal Colon Cells | ≥ 10 | nih.gov |
| Obatoclax | HCT-116 (Colorectal Cancer) | 0.10 | nih.gov |
| Prodigiosin (B1679158) | HCT-116 (Colorectal Cancer) | 0.24 | nih.gov |
While many members of the prodiginine family are known to induce apoptosis in cancer cells, this compound has been reported to exert its antiproliferative effects through an apoptosis-independent mechanism in HCT-116 colorectal cancer cells. nih.gov
However, the broader class of prodiginine compounds, particularly the parent compound prodigiosin, demonstrates significant pro-apoptotic activity across a wide range of cancer cell lines. nih.gov Prodigiosin is known to induce apoptosis selectively in malignant cells. nih.gov The mechanisms can be multifaceted, including the activation of both caspase-dependent and caspase-independent pathways. nih.gov For instance, in GLC4 small cell lung cancer cells, prodigiosin was found to trigger the release of mitochondrial apoptosis-inducing factor (AIF) and cytochrome c, indicating mitochondrial involvement in the apoptotic process. nih.gov Studies have documented these effects in numerous cellular models, highlighting the general potential of the prodiginine scaffold as an inducer of programmed cell death.
Table 2: Apoptosis Induction by Prodigiosin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings | Source(s) |
|---|---|---|---|
| GLC4 | Small Cell Lung Cancer | Acts on mitochondria, inducing both caspase-dependent and -independent apoptosis. | nih.gov |
| K562 | Chronic Myelogenous Leukemia | Induces apoptosis via the extracellular signal-regulated kinase (ERK) pathway. | nih.gov |
| HT-29 | Colon Adenocarcinoma | Prodigiosin was shown to be a promising antineoplastic agent that triggers apoptosis. | researchgate.net |
| T47D | Breast Cancer | Demonstrated apoptotic effects. | researchgate.net |
| B-CLL Cells | B-cell Chronic Lymphocytic Leukemia | Induced apoptosis in B and T cells from patient samples. | researchgate.net |
| Choriocarcinoma Cells | Choriocarcinoma | Effectively induced apoptosis. | nih.gov |
| Prostate Cancer Cells | Prostate Cancer | Showed a pro-apoptotic effect. | nih.gov |
There is currently no specific research available on the modulation of autophagy by this compound. However, studies on the related compound prodigiosin have established it as a modulator of this cellular process. Autophagy is a catabolic process involving the degradation of cellular components via lysosomes, which can either promote cell survival or contribute to cell death.
Prodigiosin has been identified as a novel autophagy inhibitor. nih.govnih.gov In colorectal cancer cells, prodigiosin was found to interfere with the autophagic flux by preventing the fusion of autophagosomes with lysosomes. nih.gov This blockage also impairs the maturation of lysosomal cathepsins, leading to an accumulation of autophagic markers like LC3B-II. nih.gov By inhibiting this key survival mechanism, prodigiosin can sensitize cancer cells to traditional chemotherapeutic agents. nih.gov In K562 leukemia cells, prodigiosin was also found to inhibit autophagy, a process linked to its induction of apoptosis via the ERK signaling pathway. nih.gov
In Vivo Efficacy in Animal Models
While specific studies on this compound in nematode models are not available, research on other prodiginine derivatives has shown significant anti-nematodal properties.
In studies involving the plant-parasitic nematode Heterodera schachtii, prodiginines were found to reduce its infectiousness in Arabidopsis thaliana plants by up to 80%. nih.gov The mechanism for this involves the direct impairment of the nematode's motility and the frequency of stylet thrusting, which is essential for penetrating plant roots. nih.gov The motility of second-stage juveniles (J2) of H. schachtii was significantly reduced after exposure to prodigiosin and a hydroxylated prodiginine derivative. nih.gov
Prodiginines have also demonstrated activity against the free-living nematode Caenorhabditis elegans. nih.govfrontiersin.org The effects were found to be dependent on the specific chemical structure of the prodiginine derivative and its concentration. nih.govfrontiersin.org Prodigiosin itself showed the highest nematicidal activity against C. elegans among the compounds tested in one study. frontiersin.org
Specific in vivo immunomodulatory studies on this compound in murine models have not been reported. However, research on prodigiosin and undecylprodigiosin (B1683453) has revealed their potential to modulate immune responses.
In a murine model of atherosclerosis (C57bl/6 Ldlr-/- mice), both prodigiosin and undecylprodigiosin demonstrated immunomodulatory activity. nih.gov Administration of these compounds led to a significant inhibition of circulating pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-2 (B1167480) (IL-2), and interferon-gamma (IFN-γ). nih.govnih.gov Other studies have noted that prodiginines can selectively regulate the proliferation of T lymphocytes and modulate the response of macrophages to inflammatory stimuli. mdpi.com In Kunming mice, prodigiosin was also observed to alter the gut microbiota, which can have indirect effects on the host immune system. mdpi.com
Activity in Other Pathogen Models (e.g., Fungi, Bacteria, Malaria Parasite)
Prodiginines, a family of tripyrrole natural products to which this compound belongs, are recognized for their broad spectrum of biological activities, including significant antimicrobial and antiparasitic effects. nih.gov Pre-clinical research has demonstrated the potential of these compounds against various pathogens.
Antifungal and Antibacterial Activities: The prodiginine family of compounds, which includes this compound, demonstrates notable antibacterial and antifungal properties. nih.govresearchgate.netnih.gov These secondary metabolites are produced by a variety of bacteria and are known to inhibit the growth of other microorganisms in their environment, suggesting a role in ecological competition. researchgate.net The mechanism of action for their antimicrobial effects is multifaceted and can involve damaging the cell membrane and inhibiting essential cellular processes like the respiratory electron transport system. researchgate.net While specific minimum inhibitory concentration (MIC) data for this compound against a wide range of fungal and bacterial species is not extensively detailed in publicly available pre-clinical studies, the consistent activity of the broader prodiginine class points to its potential as an antimicrobial agent. Research into various prodiginine derivatives has shown efficacy against several plant pathogenic fungi, including Phoma lingam and Sclerotinia sclerotiorum. frontiersin.orgnih.govresearchgate.net
Interactive Data Table: Antifungal Activity of Prodiginine Compounds against Plant Pathogens Below is a summary of the observed effects of prodiginines on the growth of plant pathogenic fungi.
| Compound Class | Fungal Species | Observed Effect |
| Prodiginines | Phoma lingam | Growth Inhibition |
| Prodiginines | Sclerotinia sclerotiorum | Growth Inhibition |
Antimalarial Activity: Prodiginines have shown potent in vitro activity against Plasmodium species, the parasites responsible for malaria. nih.gov The antimalarial properties of this class of compounds have been a subject of scientific investigation. Studies have explored various natural and synthetic prodiginines, indicating that structural modifications can influence their activity against the malaria parasite.
Impact on Plant Development (in specific contexts)
The influence of prodiginine compounds on plant development is a complex area of study, with effects varying based on the specific derivative and its concentration. frontiersin.orgnih.gov Research on prodigiosin and its derivatives has provided insights into how these molecules can interact with plant systems.
In studies using the model plant Arabidopsis thaliana, the application of certain prodiginines has demonstrated a range of outcomes, from growth inhibition to neutral or even growth-promoting effects. frontiersin.orgnih.gov For instance, at low concentrations, prodigiosin and some of its derivatives have been observed to have a neutral or even positive impact on plant growth. frontiersin.orgnih.gov Conversely, other derivatives have been shown to suppress plant development. frontiersin.orgnih.gov
This variability suggests that the specific chemical structure of a prodiginine is a key determinant of its effect on plant physiology. In the context of plant-pathogen interactions, the application of certain prodiginines has been shown to reduce the successful parasitism of plant roots by nematodes, indicating an indirect protective effect on the plant. frontiersin.orgnih.gov
Interactive Data Table: Effect of Prodigiosin and its Derivatives on Arabidopsis thaliana Growth The following table summarizes the observed effects of different prodiginine compounds on the fresh shoot and root weight of Arabidopsis thaliana at various concentrations, as compared to a control group.
| Prodiginine Derivative | Concentration | Effect on Fresh Shoot Weight | Effect on Fresh Root Weight |
| Prodigiosin | Low | Neutral | Neutral |
| Derivative 9 (12-ring) | Low | Neutral | Neutral |
| Derivative 10 (hexenol) | Low | Promoted | Promoted |
| Other Derivatives | Not Specified | Suppressive | Suppressive |
Structure Activity Relationship Sar Studies and Rational Design of Butylcycloheptyl Prodiginine Analogs
Influence of the Butylcycloheptyl Moiety on Biological Potency and Selectivity
The butylcycloheptyl group attached to the C-ring of the prodiginine core plays a significant role in the biological activity and selectivity of butylcycloheptyl prodiginine (bPGN). Research has demonstrated that bPGN is a highly potent derivative within the prodiginine family. In a study evaluating its effect on HCT-116 colorectal cancer cells, bPGN exhibited a growth inhibition (GI50) value as low as 0.035 μM nih.gov. This potency was found to be significantly greater than that of other well-known prodiginines, such as prodigiosin (B1679158) and obatoclax, which had GI50 values of 0.24 μM and 0.10 μM, respectively, in the same cell line nih.gov.
A key aspect of the butylcycloheptyl moiety's contribution is its influence on the molecule's lipophilicity and steric properties. The hydrophobic nature of this substituent is thought to facilitate the molecule's ability to cross cellular membranes fraunhofer.deresearchgate.net. The size and conformation of the butylcycloheptyl group can also impact how the molecule interacts with its biological targets. Studies on various prodigiosenes with different alkyl chains on the C-ring have shown that the nature of this substituent has a clear influence on their biological activities, including cytotoxicity and DNA cleavage capabilities fraunhofer.deresearchgate.net. For instance, sterically demanding alkyl substituents can hinder the intercalation of the prodigiosene core into DNA fraunhofer.de.
Furthermore, bPGN has demonstrated a notable selectivity for cancer cells. While highly active against HCT-116 cancer cells, the GI50 of bPGN in normal colon cells was found to be ≥ 10 μM, indicating a significant therapeutic window nih.gov. This selectivity is hypothesized to be linked to the overexpression of its target, pre-miR-21, in cancer cells, leading to a more pronounced anti-proliferative effect in malignant cells nih.gov.
| Compound | GI50 in HCT-116 Cancer Cells (μM) | GI50 in Normal Colon Cells (μM) |
|---|---|---|
| This compound (bPGN) | 0.035 | ≥ 10 |
| Obatoclax | 0.10 | ≥ 10 |
| Prodigiosin | 0.24 | ≥ 10 |
Contribution of Prodiginine Core Modifications to Mechanistic Activity
The tripyrrolic core of prodiginines is fundamental to their biological activity. Modifications to the A, B, and C rings of this core structure have been shown to significantly impact their mechanistic functions.
The A-pyrrole ring is considered crucial for both the copper nuclease activity and the cytotoxicity of prodiginines researchgate.net. The introduction of an additional methyl group at the 5-position of the A-ring in a prodigiosin analog resulted in a substantial increase in cytotoxicity against both cisplatin-sensitive and -resistant urothelial carcinoma cell lines rsc.org. This suggests that even minor modifications to the A-ring can have a profound effect on potency.
The B-ring , which contains a methoxy (B1213986) group in many natural prodiginines, also plays a critical role. The electronic nature of substituents on the B-ring has been shown to influence the rate at which these molecules catalyze transmembrane anion transport, a proposed mechanism of their biological action nih.gov. Synthetic prodigiosene analogs with different -O-aryl substituents on the B-ring exhibited varying anti-cancer activities, with GI50 values ranging from 18 to 74 nM nih.gov.
The C-ring is the most commonly modified part of the prodiginine scaffold in synthetic analogs nih.gov. As discussed in the previous section, the nature of the substituent on the C-ring, such as the butylcycloheptyl moiety, directly impacts potency and selectivity. Studies have shown that the C-ring, along with the A-ring, is essential for the anticancer activity of these compounds rsc.org.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. While specific QSAR studies focusing exclusively on this compound derivatives and their anticancer activity are not extensively documented in the reviewed literature, QSAR modeling has been successfully applied to the broader prodiginine family for other therapeutic applications, such as antimalarial activity nih.gov.
A QSAR and pharmacophore modeling study on a series of natural and synthetic prodiginines identified key structural features crucial for their antimalarial activity against Plasmodium falciparum nih.gov. The study revealed the importance of descriptors such as the inertia moment 2 length, Kier Chi6 (path) index, kappa 3 index, and Wiener topological index for activity against the D6 strain. For the multi-drug resistant Dd2 strain, descriptors like inertia moment 2 length, ADME H-bond donors, and VAMP polarization components were found to be significant nih.gov. The developed QSAR models showed good correlation coefficients (r² > 0.7) and excellent predictive power (Q² > 0.6) nih.gov.
These findings suggest that similar QSAR approaches could be effectively employed to model the anticancer activity of this compound derivatives. By systematically modifying the butylcycloheptyl moiety and other parts of the prodiginine scaffold and correlating these changes with cytotoxicity data, predictive QSAR models could be developed. Such models would be invaluable for guiding the synthesis of new analogs with potentially enhanced anticancer potency and selectivity. The principles of QSAR, which have been applied to other anticancer agents, involve establishing a mathematical relationship between molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and biological activity scirp.orgmdpi.com.
Principles for Rational Design of Analogs with Enhanced Target Specificity
The rational design of this compound analogs with improved target specificity is a key objective in medicinal chemistry to enhance therapeutic efficacy and minimize off-target effects. A primary strategy involves modifying the prodiginine scaffold to allow for conjugation with targeting moieties.
One promising approach is the functionalization of the A, B, and C rings of the prodiginine core to enable site-specific conjugation via "click chemistry" nih.govnih.gov. By installing reactive groups such as azides or maleimides onto the prodiginine structure, it becomes possible to attach vectors that can selectively deliver the cytotoxic agent to cancer cells nih.govnih.gov. This strategy aims to overcome the low target specificity that can result from the passive diffusion of these lipophilic compounds across cell membranes nih.govnih.gov.
Another principle of rational design involves leveraging the known mechanisms of action of prodiginines. For instance, since bPGN is known to target pre-miR-21, which is overexpressed in many cancers, analogs could be designed to have an even higher binding affinity and specificity for this target nih.govnih.govresearchgate.net. This could involve fine-tuning the steric and electronic properties of the butylcycloheptyl group and other parts of the molecule to optimize interactions with the pre-miR-21 structure.
Furthermore, understanding the structural features that contribute to the selective cytotoxicity of prodiginines can guide the design of new analogs. The observation that prodigiosin's selective cytotoxicity may be related to higher copper levels in cancer cells suggests that designing analogs with enhanced copper-binding capabilities could be a viable strategy nih.gov. The development of analogs that are less cytotoxic in the dark but can be activated by light (photodynamic therapy) also represents a rational design approach to improve target specificity fraunhofer.deresearchgate.net.
Advanced Research Methodologies and Computational Approaches Applied to Butylcycloheptyl Prodiginine
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become indispensable tools in the investigation of Butylcycloheptyl prodiginine, offering insights that are often difficult to obtain through experimental methods alone. These techniques allow for the detailed examination of the molecule's interactions with its biological targets at an atomic level.
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the binding of small molecules like this compound to their macromolecular targets, which include both proteins and ribonucleic acids (RNA).
Molecular docking studies have been employed to investigate the interaction of prodiginine analogs with various protein targets. For instance, in a study exploring the potential of prodiginines as BH3 mimetics to overcome chemotherapy resistance, molecular docking was used to assess the binding of 30 different prodiginine analogs to antiapoptotic Bcl-2 family proteins. The results of such studies are often presented in terms of binding energy, which indicates the strength of the interaction between the ligand and the target.
Following docking, molecular dynamics (MD) simulations provide a more dynamic picture of the protein-ligand or RNA-ligand complex. These simulations model the movement of atoms and molecules over time, offering insights into the stability of the complex and the specific interactions that maintain the binding. For example, MD simulations have demonstrated that the complex formed between this compound and the Bcl-2 protein is stable over time, reinforcing the findings from molecular docking studies. These simulations can reveal crucial details about the conformational changes that occur upon binding and the key residues involved in the interaction.
A significant finding in the study of this compound is its ability to bind to RNA, specifically the precursor to microRNA-21 (pre-miR-21) researchgate.netnih.govresearchgate.net. Molecular modeling has been crucial in understanding this interaction. By simulating the interaction between this compound and pre-miR-21, researchers can visualize the binding pocket on the RNA and identify the specific structural features of the molecule that are important for this interaction.
| Technique | Application to this compound | Key Findings |
| Molecular Docking | Prediction of binding modes and affinities with protein and RNA targets. | Identification of potential binding sites on Bcl-2 proteins and pre-miR-21. |
| Molecular Dynamics | Analysis of the stability and dynamics of ligand-target complexes. | Confirmation of stable binding to Bcl-2 and elucidation of the dynamic nature of the interaction with pre-miR-21. |
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. In the context of this compound, DFT calculations are particularly valuable for conformational analysis, which is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.
The conformation of a molecule can significantly influence its biological activity by affecting how it fits into the binding site of its target. DFT calculations can be used to determine the relative energies of different conformers of this compound, thereby predicting the most stable and likely bioactive conformation researchgate.netnih.govfigshare.com. For example, a conformational analysis of a model synthetic prodiginine revealed a strong preference for a specific conformation where all the heterocyclic rings are mutually cis researchgate.netnih.govfigshare.com. This particular arrangement was found to be ideal for interacting with anions when the molecule is protonated nih.gov.
DFT calculations can also provide insights into the electronic properties of the molecule, such as the distribution of electron density and the location of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This information is crucial for understanding the molecule's reactivity and its ability to participate in various types of interactions with its biological targets.
Cheminformatics involves the use of computational and informational techniques to a range of problems in the field of chemistry. In conjunction with virtual screening, it has become a powerful strategy for the discovery of new bioactive molecules. Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.
In the context of this compound, cheminformatics and virtual screening can be used to identify novel analogs with potentially improved properties, such as enhanced potency, selectivity, or better pharmacokinetic profiles. This process typically starts with the creation of a virtual library of compounds that are structurally related to this compound. These libraries can be generated by systematically modifying different parts of the parent molecule.
Subsequently, these virtual libraries are screened against the three-dimensional structure of a known target, such as pre-miR-21 or a Bcl-2 family protein, using molecular docking algorithms. The compounds are ranked based on their predicted binding affinity, and the top-ranking molecules are then selected for experimental validation. This approach significantly reduces the time and cost associated with traditional high-throughput screening of large compound libraries. Furthermore, cheminformatics tools can be used to analyze the physicochemical properties of the identified hits to ensure they possess drug-like characteristics nih.gov.
Biophysical Techniques for Ligand-Target Interaction Characterization
While computational methods provide valuable predictions, biophysical techniques are essential for experimentally validating and quantifying the interactions between this compound and its biological targets.
Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay, is a high-throughput screening method used to identify small molecules that bind to and stabilize a target macromolecule, such as a protein or an RNA molecule researchgate.netnih.govresearchgate.net. The technique measures the change in the melting temperature (Tm) of the target molecule upon binding of a ligand. An increase in the Tm indicates that the ligand has stabilized the target.
DSF was a key technique in the discovery of this compound's ability to bind to pre-miR-21 researchgate.netnih.govresearchgate.net. In a high-throughput screen of a library of natural products, this compound was identified as a compound that significantly increased the thermal stability of pre-miR-21, indicating a direct binding interaction researchgate.netnih.gov. This finding was crucial as it established a previously unknown mechanism of action for this class of compounds, demonstrating their ability to target non-coding RNAs.
| Parameter | Description | Significance for this compound |
| Melting Temperature (Tm) | The temperature at which 50% of the macromolecule is unfolded. | A shift in Tm upon addition of this compound confirms binding to pre-miR-21. |
| ΔTm | The change in melting temperature. | The magnitude of the shift can be related to the binding affinity of the ligand. |
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the real-time interaction between two molecules. It is a powerful tool for characterizing the binding kinetics (the rates of association and dissociation) and the affinity (the strength of the binding) of a ligand to its target.
In SPR analysis, one molecule (the ligand, e.g., pre-miR-21) is immobilized on a sensor chip, and the other molecule (the analyte, e.g., this compound) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected in real-time.
While detailed SPR studies specifically for this compound are not extensively reported in the provided context, this technique is widely used for characterizing the binding of small molecules to RNA targets. An SPR-based screening was utilized to identify compounds that bind to a mutant pre-let-7f-2-loop RNA, demonstrating the feasibility of this method for discovering and characterizing RNA-binding small molecules researchgate.net. For this compound, SPR could be used to obtain precise quantitative data on its interaction with pre-miR-21, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). This information is critical for structure-activity relationship (SAR) studies and for the optimization of lead compounds.
Spectroscopic Methods in Mechanistic Studies (e.g., NMR, Mass Spectrometry for fragmentation pathways, not compound identification)
Detailed studies employing spectroscopic methods such as Nuclear Magnetic Resonance (NMR) or mass spectrometry to specifically elucidate the fragmentation pathways and reaction mechanisms of this compound are not extensively detailed in publicly available scientific literature. While these techniques are standard for structural identification, their application for in-depth mechanistic analysis of this particular compound has not been a primary focus of the available research. General principles of mass spectrometry involve the ionization of a molecule and the analysis of its subsequent fragment ions to deduce structural information, but specific pathways for this compound are not documented. wikipedia.orgyoutube.com Similarly, advanced NMR techniques are widely used for mechanistic analysis of chemical reactions, yet such specific applications to this compound have not been published. mdpi.comed.ac.uk
Cellular and Molecular Biology Techniques
Cellular and molecular biology techniques have been pivotal in understanding the biological effects of this compound (bPGN). nih.gov These methods have helped to unravel how the compound affects gene and protein expression, as well as fundamental cellular processes like viability and proliferation. researchgate.netnih.gov
The impact of this compound on gene expression has been investigated using time-dependent Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) and transcriptomic analyses. nih.gov In a key study using HCT-116 colorectal cancer cells, treatment with bPGN was shown to modulate the expression of microRNA-21 (miR-21) and its downstream target genes. researchgate.net
Specifically, RT-qPCR analysis revealed that treatment with 50 nM this compound led to a significant upregulation of the mRNA transcripts for Programmed Cell Death 4 (PDCD4) and Phosphatase and Tensin Homolog (PTEN). nih.gov The expression of these transcripts increased by approximately 2-fold within 8 hours of treatment and continued to rise to a 2- to 4-fold increase by 36 hours post-treatment. nih.gov This on-target effect supports the mechanism of bPGN inhibiting the processing of precursor miR-21, which normally suppresses the expression of PDCD4 and PTEN. nih.govnih.gov
| Target Gene | Cell Line | Method | Observed Effect | Time Point | Fold Change |
|---|---|---|---|---|---|
| PDCD4 | HCT-116 | RT-qPCR | Upregulation | 8 hours | ~2-fold |
| PDCD4 | HCT-116 | RT-qPCR | Upregulation | 36 hours | ~2 to 4-fold |
| PTEN | HCT-116 | RT-qPCR | Upregulation | 8 hours | ~2-fold |
| PTEN | HCT-116 | RT-qPCR | Upregulation | 36 hours | ~2 to 4-fold |
Consistent with the findings from gene expression analysis, Western blot techniques have been used to confirm that this compound treatment leads to increased levels of specific proteins. nih.gov In HCT-116 cells treated with 50 nM of the compound, a time-dependent increase in the protein levels of Pdcd4 and PTEN was observed within 24 hours. nih.gov This upregulation at the protein level confirms that the changes observed in mRNA transcripts translate to functional protein products. nih.govsigmaaldrich.com The data collectively indicate that by inhibiting miR-21, this compound effectively removes the translational repression of its target genes, leading to the accumulation of tumor-suppressing proteins Pdcd4 and PTEN. nih.gov
| Target Protein | Cell Line | Method | Observed Effect | Time Frame |
|---|---|---|---|---|
| Pdcd4 | HCT-116 | Western Blot | Time-dependent increase | Within 24 hours |
| PTEN | HCT-116 | Western Blot | Time-dependent increase | Within 24 hours |
The functional consequence of this compound's molecular effects is a significant inhibition of cancer cell proliferation. researchgate.net Cell viability and proliferation have been assessed using methods such as the XTT assay. nih.gov Treatment of HCT-116 colorectal cancer cells with this compound resulted in a potent anti-proliferative effect. nih.govnih.gov The compound exhibited a half-maximal growth inhibitory concentration (GI50) of 0.035 µM in this cancer cell line. nih.gov Notably, this effect was selective, as the GI50 in normal colon cells was found to be greater than 10 µM. nih.gov This indicates a therapeutic window where the compound preferentially affects cancer cells. This anti-proliferative activity is a direct result of the upregulation of tumor suppressor proteins like PDCD4 and PTEN. nih.gov
| Compound | Cell Line | Assay Type | Result (GI₅₀) |
|---|---|---|---|
| This compound | HCT-116 (Colon Cancer) | XTT | 0.035 µM |
| Obatoclax | HCT-116 (Colon Cancer) | XTT | 0.10 µM |
| Prodigiosin (B1679158) | HCT-116 (Colon Cancer) | XTT | 0.24 µM |
| This compound | Normal Colon Cells | XTT | ≥ 10 µM |
Future Research Directions and Unexplored Avenues for Butylcycloheptyl Prodiginine
Exploration of Novel Biological Targets and Undiscovered Mechanisms
The ongoing investigation into the biological activities of Butylcycloheptyl prodiginine (bPGN) has begun to uncover mechanisms of action that extend beyond those traditionally associated with the prodiginine class. While prodiginines are known to induce apoptosis through various pathways, including the activation of proapoptotic Bcl-2 family proteins, recent findings indicate that bPGN possesses a previously unreported mechanism centered on the regulation of non-coding RNA.
A significant breakthrough was the discovery that bPGN can directly bind to the precursor of microRNA-21 (pre-miR-21). nih.govnih.gov This binding inhibits the Dicer-mediated processing of pre-miR-21 into its mature, oncogenic form, miR-21. nih.gov By disrupting this crucial step in miRNA biogenesis, bPGN can modulate the expression of miR-21's target genes, such as the tumor suppressors PDCD4 and PTEN. nih.govaacrjournals.org This interaction represents a novel biological target for the prodiginine class and establishes structured RNAs as a key area for future investigation. nih.govnih.gov
| Target Class | Specific Target | Mechanism of Action | Compound |
|---|---|---|---|
| Regulatory RNA | pre-miR-21 | Binds to the stem-loop structure, inhibiting Dicer-mediated processing into mature miR-21. nih.govnih.gov | This compound |
| Apoptosis Regulators | Proapoptotic Bcl-2 family proteins | Acts as a BH3 mimetic, activating these proteins in a p53-independent manner. nih.gov | Prodiginines (e.g., Obatoclax) |
Development of Advanced Delivery Systems for Pre-Clinical Applications
A significant hurdle in the pre-clinical development of prodiginines, including this compound, is their high hydrophobicity, which leads to low bioavailability. tandfonline.com Future research must therefore focus on the creation of advanced delivery systems to overcome this limitation and enhance therapeutic efficacy. The encapsulation of these compounds into nanocarriers is a promising strategy to improve solubility, stability, and targeted delivery. mdpi.com
Several types of nanoparticle-based systems have shown potential for the delivery of prodigiosin (B1679158), the parent compound of bPGN. These systems are designed to protect the drug from premature degradation and control its release, potentially increasing its concentration at the target site while minimizing systemic toxicity. nih.gov Research into lipid-based nanoparticles has demonstrated the ability to formulate prodigiosin into nano-sized particles (20–30 nm) with high entrapment efficiency and sustained release profiles. nih.gov Another innovative approach involves the use of nanomicelles formed with biosurfactants like surfactin, which can improve the solubility and stability of prodigiosin in aqueous solutions. sciparkpub.com
Future efforts for bPGN should involve the design and pre-clinical testing of various nanoformulations, such as:
Liposomes: These biocompatible vesicles can encapsulate both hydrophobic and hydrophilic drugs, offering a versatile platform for delivery. mdpi.com
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that provide controlled, sustained release of the encapsulated agent. mdpi.com
Prodrug-based Nanoassemblies: This strategy involves modifying the bPGN molecule into a prodrug that can self-assemble into nanoparticles or be encapsulated, offering high drug loading and controlled release. nih.gov
These advanced delivery systems could significantly enhance the therapeutic index of this compound, making it a more viable candidate for further pre-clinical and clinical investigation. cancer.gov
Integration with Systems Biology and Multi-Omics Approaches
To fully comprehend the complex biological impact of this compound, future research should integrate systems biology and multi-omics approaches. These methodologies provide a holistic view of the molecular changes within a biological system in response to a chemical compound, moving beyond a single-target perspective. nih.govnih.gov
Initial research has already employed transcriptomics to analyze the effects of bPGN treatment, confirming the modulation of miR-21 and its downstream target genes. nih.govnih.gov This provides a foundational dataset for a more comprehensive systems-level analysis. Future studies should expand upon this by incorporating other "omics" layers:
Genomics: To identify any genetic factors that may influence cellular sensitivity or resistance to bPGN.
Proteomics: To quantify changes in the protein landscape following treatment, which can validate the functional consequences of altered gene expression and uncover additional affected pathways.
Metabolomics: To analyze changes in cellular metabolites, which represent the downstream output of genomic and proteomic alterations and can provide insights into the compound's impact on cellular metabolism. nih.gov
By integrating these multi-omics datasets, researchers can construct detailed molecular interaction networks and computational models. nih.gov This approach will be invaluable for elucidating the complete mechanism of action of bPGN, identifying novel biomarkers of response, and potentially predicting off-target effects or opportunities for synergistic drug combinations.
Investigation of Synergistic Effects with Other Research Agents in Pre-Clinical Models
The multifaceted mechanism of action of prodiginines suggests their potential for use in combination therapies to enhance anti-cancer efficacy and overcome drug resistance. nih.gov Future pre-clinical studies should systematically investigate the synergistic effects of this compound with a range of other research agents. Given that bPGN shares targets with other prodiginines like prodigiosin and its synthetic analog obatoclax, existing data on these related compounds can guide the selection of promising combination strategies.
Pre-clinical evidence has demonstrated that prodiginines can act synergistically with various classes of anti-cancer agents:
Conventional Chemotherapeutics: Prodigiosin has been shown to work synergistically with 5-fluorouracil (B62378) (5-FU) in colorectal and lung cancer cell lines. nih.gov Similarly, obatoclax can overcome resistance to paclitaxel (B517696) in urothelial cancer cells. nih.gov
Targeted Therapies: Obatoclax exhibits strong synergistic interactions with proteasome inhibitors, such as carfilzomib, in diffuse large B-cell lymphoma models. aacrjournals.org
Immunotherapies: In hepatocellular carcinoma models, obatoclax has been found to sensitize cancer cells to T cell-mediated killing, leading to a synergistic anti-tumor effect when combined with anti-PD-1 immune checkpoint inhibitors. nih.gov
Future research should explore similar combinations for bPGN in relevant pre-clinical cancer models. The unique RNA-targeting activity of bPGN may open up novel synergistic opportunities not observed with other prodiginines.
| Prodiginine Compound | Combination Agent | Agent Class | Pre-Clinical Model | Observed Effect |
|---|---|---|---|---|
| Prodigiosin | 5-Fluorouracil | Chemotherapy | Colorectal & Lung Cancer Cells | Enhanced tumor cytotoxicity. nih.gov |
| Obatoclax | Paclitaxel | Chemotherapy | Urothelial Cancer Cells | Overcame paclitaxel resistance. nih.gov |
| Obatoclax | Carfilzomib | Proteasome Inhibitor | Diffuse Large B-Cell Lymphoma | Synergistically increased apoptosis. aacrjournals.org |
| Obatoclax | Anti-PD-1 Antibody | Immune Checkpoint Inhibitor | Hepatocellular Carcinoma | Synergistically suppressed tumor growth. nih.gov |
Further Refinement of Synthetic Strategies for Diverse Analog Libraries
The structural backbone of the prodiginines offers a fertile ground for synthetic modification to improve potency, selectivity, and pharmacokinetic properties. A crucial future direction is the continued refinement of synthetic strategies to generate diverse analog libraries of this compound. By systematically modifying different parts of the tripyrrole skeleton, researchers can conduct detailed structure-activity relationship (SAR) studies.
One area of focus could be the modification of the B-ring of the tripyrrolic skeleton. Research on other prodigiosenes has shown that altering substituents on this ring can influence key properties such as the compound's proton affinity (pKa) and its ability to transport anions across cell membranes. sciparkpub.com Such modifications could be used to fine-tune the biological activity of bPGN. The goals of these synthetic efforts would be to:
Enhance binding affinity and selectivity for specific biological targets like pre-miR-21.
Improve drug-like properties, such as solubility and metabolic stability.
Reduce potential off-target toxicities.
Explore the impact of stereochemistry on biological activity.
The creation of these analog libraries, coupled with high-throughput screening, will accelerate the identification of second-generation compounds with superior therapeutic profiles, paving the way for the development of optimized clinical candidates.
Q & A
Basic Research Questions
Q. What methodologies are recommended for identifying and characterizing Butylcycloheptyl prodiginine in microbial systems?
- Methodological Answer : Initial identification involves extraction from microbial cultures (e.g., Streptomyces spp.) using solvent partitioning (e.g., ethyl acetate), followed by purification via column chromatography. Structural elucidation requires NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS). For characterization, compare spectral data with known prodiginines and validate purity via HPLC .
- Experimental Design Tip : Include positive controls (e.g., prodigiosin) and negative controls (non-producing strains) to confirm specificity .
Q. How can researchers optimize the biosynthesis of this compound in heterologous hosts?
- Methodological Answer : Clone the biosynthetic gene cluster (BGC) into a plasmid vector (e.g., pSET152) and express it in a model host like Streptomyces lividans. Monitor production via LC-MS and optimize culture conditions (e.g., pH, temperature, carbon/nitrogen sources) using design-of-experiment (DoE) approaches. Isotopic labeling (e.g., ¹³C-glucose) can track precursor incorporation .
- Data Contradiction Analysis : If yield discrepancies arise, assess plasmid stability, promoter strength, or host-native regulatory pathways interfering with expression .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Methodological Answer : Use cell viability assays (e.g., MTT or resazurin) against cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous controls. For antibacterial activity, employ disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include dose-response curves (IC₅₀/EC₅₀ calculations) and validate selectivity indices .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Perform comparative assays using standardized protocols (e.g., identical cell lines, culture media, and compound concentrations). Conduct meta-analyses of published data to identify confounding variables (e.g., solvent effects, impurity profiles). Validate findings via orthogonal assays (e.g., apoptosis markers for anticancer activity) .
- Statistical Approach : Apply multivariate regression to isolate variables influencing bioactivity, such as compound stability or cell line genetic background .
Q. What strategies are effective for elucidating the mechanism of action of this compound at the molecular level?
- Methodological Answer : Use transcriptomics (RNA-seq) to identify differentially expressed genes in treated vs. untreated cells. Pair with proteomics (LC-MS/MS) to map protein interaction networks. Molecular docking simulations can predict binding affinities to targets like ion transporters or kinases. Validate hypotheses via CRISPR-Cas9 knockout of candidate pathways .
- Experimental Design Tip : Include time-course studies to distinguish primary targets from secondary effects .
Q. How can biosynthetic engineering enhance the structural diversity of this compound derivatives?
- Methodological Answer : Employ combinatorial biosynthesis by swapping modular enzymes (e.g., acyltransferase domains) within the BGC. Use precursor-directed biosynthesis with non-native substrates (e.g., alternative alkylmalonyl-CoA extender units). Characterize novel derivatives via tandem MS/MS and nuclear Overhauser effect (NOE) NMR .
- Data Contradiction Analysis : If unexpected products form, analyze enzyme promiscuity or off-target activity via in vitro reconstitution of individual enzymes .
Q. What advanced analytical techniques are critical for quantifying this compound in complex biological matrices?
- Methodological Answer : Develop a UPLC-QTOF-MS/MS method with stable isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. Validate sensitivity (LOQ < 1 ng/mL) and specificity via MRM (multiple reaction monitoring) transitions. For tissue distribution studies, use MALDI-TOF imaging .
Methodological Frameworks for Research Design
Q. How should researchers formulate hypothesis-driven questions on this compound’s ecological roles?
- Guidance : Apply the PICO framework (Population: microbial communities; Intervention: prodiginine production; Comparison: non-producing mutants; Outcome: competitive fitness). Use RNA-FISH to correlate production with niche-specific gene expression .
Q. What criteria ensure rigorous replication of this compound studies?
- Guidance : Follow NIH preclinical guidelines for experimental reporting: detail strain origins, growth conditions, and statistical power analysis. Share raw data (e.g., NMR spectra, dose-response curves) in supplementary materials. Use open-source platforms like GNPS for spectral validation .
Tables for Quick Reference
| Key Biosynthetic Enzymes in this compound Production |
|---|
| Enzyme |
| RedH (Oxidase) |
| PigC (Acyltransferase) |
| PigG (Methyltransferase) |
| Source: |
| Common Pitfalls in Bioactivity Studies |
|---|
| Pitfall |
| Solvent interference (e.g., DMSO toxicity) |
| Batch-to-batch compound variability |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
